

Application Notes and Protocols for ER-27319 in Histamine Release Assays

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Compound of Interest

Compound Name: ER-27319

Cat. No.: B1623812

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **ER-27319** is a synthetic, acridone-related compound that has demonstrated potent and selective inhibitory effects on the signaling pathways leading to allergic mediator release from mast cells.[1][2] It functions as a selective inhibitor of spleen tyrosine kinase (Syk), a critical non-receptor tyrosine kinase involved in the signal transduction cascade initiated by the high-affinity IgE receptor, FcεRI.[1][2][3] Engagement of FcεRI by an allergen-IgE complex leads to the activation of Syk, which in turn phosphorylates downstream targets such as phospholipase C-γ1 (PLC-γ1).[1][3] This cascade results in the release of histamine, arachidonic acid, and various cytokines, such as tumor necrosis factor-alpha (TNF-α), which are key mediators of allergic and inflammatory responses.[2][3] **ER-27319** selectively inhibits the tyrosine phosphorylation and activation of Syk in mast cells, thereby abrogating degranulation and the release of these inflammatory mediators.[1][2]

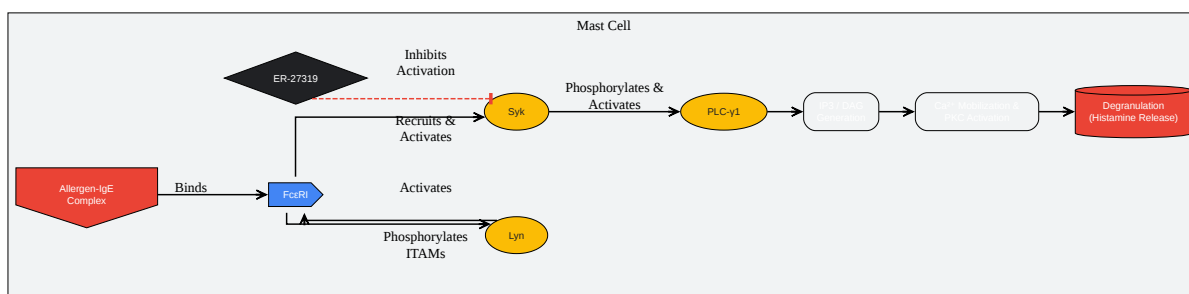
Mechanism of Action: Selective Syk Inhibition

ER-27319 exhibits its inhibitory effects by selectively targeting the activation of Syk kinase downstream of FcεRI engagement in mast cells.[1][2] It has been shown to inhibit the tyrosine phosphorylation of Syk that is induced by the immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][4] Notably, **ER-27319** does not affect the activity of Lyn kinase or the phosphorylation of the FcεRI receptor itself.[1][2] Its selectivity is further highlighted by its lack of inhibition on Syk phosphorylation in B cells, indicating a mast cell-specific action.[1][4] This targeted inhibition of Syk activation effectively blocks the subsequent signaling cascade,

including the phosphorylation of PLC- γ 1, generation of inositol phosphates, and mobilization of intracellular calcium, which are all essential for mast cell degranulation and histamine release.

[1]

Signaling Pathway of Fc ϵ RI-Mediated Histamine Release and ER-27319 Inhibition



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Caption: Fc ϵ RI signaling pathway and the inhibitory action of **ER-27319**.

Quantitative Data Summary

The inhibitory effects of **ER-27319** on various mast cell responses are summarized in the tables below.

Table 1: Inhibition of Mediator Release by **ER-27319**

Cell Type	Mediator	Stimulus	ER-27319 Concentration (μM)	% Inhibition
RBL-2H3 Cells	Histamine	Antigen	10	~50 (IC50)
RBL-2H3 Cells	TNF-α	Antigen	10	~50 (IC50)
Human Cultured Mast Cells	Histamine	anti-IgE	30	>80
Human Cultured Mast Cells	Arachidonic Acid	anti-IgE	30	>80

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Inhibition of Syk Phosphorylation by **ER-27319**

Cell Type	Stimulus	ER-27319 Concentration (μM)	% Inhibition of Syk Phosphorylation
RBL-2H3 Cells (in vitro)	Phospho-ITAM of FcεR1γ	10	68 ± 9.9
RBL-2H3 Cells (in vitro)	Phospho-ITAM of FcεR1γ	30	95 ± 5.2
Human Peripheral B Cells	anti-IgM	30	No Inhibition
Human Peripheral B Cells	anti-IgM	100	No Inhibition

Data sourced from Moriya et al., 1997.[\[1\]](#)[\[4\]](#)

Experimental Protocols

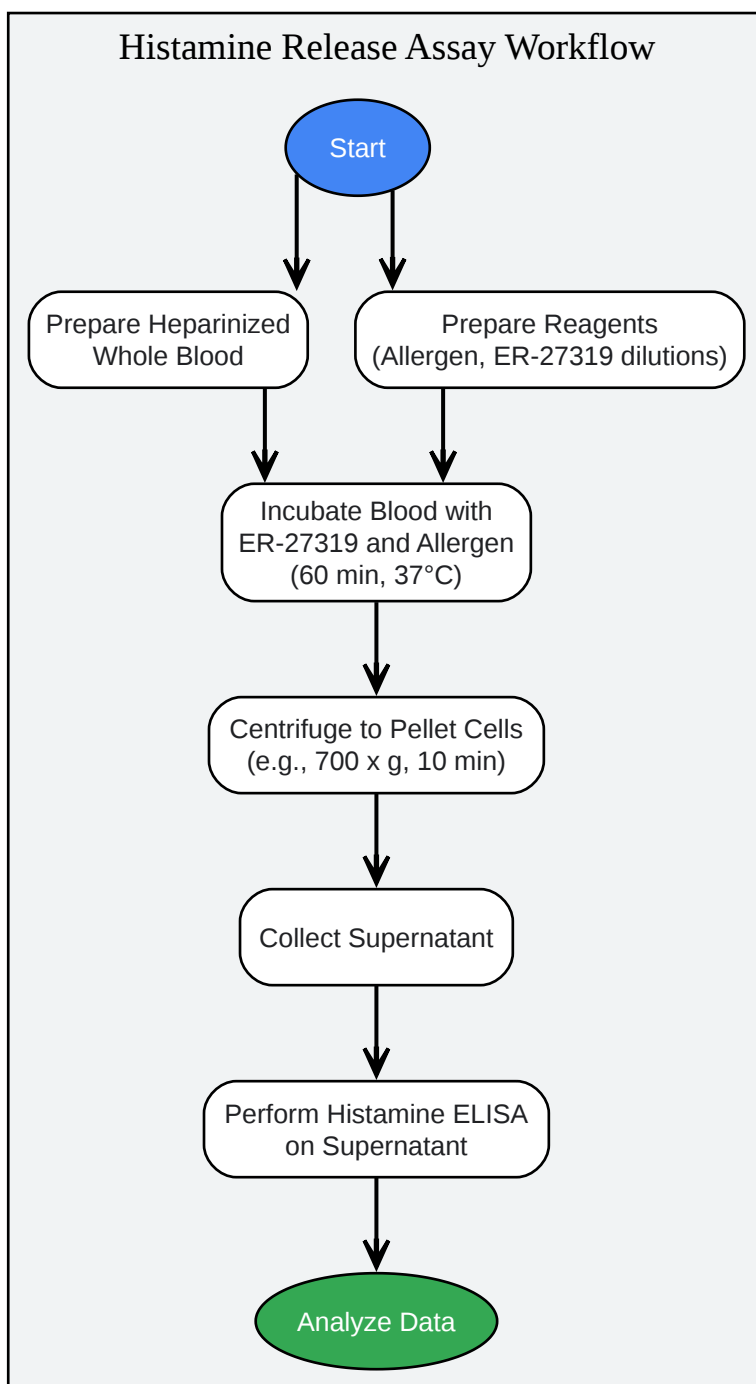
Protocol 1: In Vitro Histamine Release Assay Using Whole Blood

This protocol outlines the steps for a histamine release assay using heparinized whole blood, followed by histamine quantification using an ELISA kit.

Materials:

- Heparinized whole blood from a sensitized subject
- **ER-27319** stock solution (dissolved in a suitable solvent, e.g., DMSO)
- Allergen of interest (e.g., specific antigen, anti-IgE antibody)
- Release Buffer (e.g., PBS with calcium and magnesium)
- Hypotonic Medium for total histamine release
- Histamine ELISA Kit
- Glass or polypropylene tubes
- Pipettes and tips
- Incubator (37°C)
- Centrifuge
- Microplate reader

Experimental Workflow:



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Caption: Workflow for the in vitro histamine release assay.

Procedure:

- Preparation of Reagents:

- Prepare serial dilutions of the allergen in Release Buffer.
- Prepare working solutions of **ER-27319** in Release Buffer from the stock solution. Ensure the final solvent concentration is consistent across all samples and does not exceed a level that affects cell viability.
- Sample Setup:
 - For each experimental condition, label tubes for:
 - Spontaneous Release (no allergen, with/without **ER-27319**)
 - Allergen-Induced Release (with allergen, with/without **ER-27319**)
 - Positive Control (e.g., anti-IgE)
 - Total Histamine
- Incubation:
 - To the appropriate tubes, add the heparinized whole blood.
 - Add the corresponding concentrations of **ER-27319** or vehicle control and incubate for a pre-determined time (e.g., 15 minutes at 37°C).
 - Add the allergen or anti-IgE to the respective tubes and incubate for 60 minutes at 37°C.
[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Total Histamine Determination:
 - In a separate tube, lyse the basophils in a sample of the whole blood by adding hypotonic medium and incubating for 60 minutes at 37°C to release the total histamine content.[\[7\]](#)
- Sample Processing:
 - Following incubation, centrifuge all tubes (except the total histamine sample) to pellet the cells.
 - Carefully collect the supernatant, which contains the released histamine.

- Histamine Quantification:
 - Quantify the histamine concentration in the supernatants using a commercial Histamine ELISA kit, following the manufacturer's instructions.^{[10][11]} This typically involves a competitive ELISA where histamine in the sample competes with HRP-labeled histamine for binding to an anti-histamine antibody coated on the microplate.
- Data Analysis:
 - Calculate the percentage of histamine release for each sample relative to the total histamine content, after subtracting the spontaneous release.

Protocol 2: Western Blot for Syk Phosphorylation

This protocol describes the methodology to assess the effect of **ER-27319** on the tyrosine phosphorylation of Syk in mast cells.

Materials:

- Mast cell line (e.g., RBL-2H3)
- Cell culture medium and supplements
- **ER-27319**
- Stimulating agent (e.g., antigen, anti-IgE)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibodies: anti-phosphotyrosine (anti-PY), anti-Syk, anti-ZAP-70 (as a control)
- Protein A/G beads for immunoprecipitation
- SDS-PAGE gels and electrophoresis apparatus
- Western blotting equipment and reagents
- Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment:
 - Culture RBL-2H3 cells to the desired confluency.
 - Pre-incubate the cells with various concentrations of **ER-27319** or vehicle control for a specified time (e.g., 10 minutes).
- Cell Stimulation:
 - Stimulate the cells with the appropriate agonist (e.g., antigen) for a short period (e.g., 10 minutes) to induce Syk phosphorylation.
- Cell Lysis:
 - Wash the cells with ice-cold PBS and lyse them with lysis buffer.
 - Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
- Immunoprecipitation:
 - Immunoprecipitate Syk from the cell lysates using an anti-Syk antibody and protein A/G beads.
- SDS-PAGE and Western Blotting:
 - Wash the immunoprecipitates and elute the proteins.
 - Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
 - Block the membrane and probe with an anti-phosphotyrosine (anti-PY) antibody to detect phosphorylated Syk.
 - Strip the membrane and re-probe with an anti-Syk antibody to confirm equal protein loading.

- Data Analysis:
 - Visualize the protein bands using a chemiluminescent substrate and an imaging system.
 - Quantify the band intensities to determine the relative levels of Syk phosphorylation in the different treatment groups.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow good laboratory practices and safety guidelines.

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References

- 1. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcε receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. ER 27319 maleate | CAS:1204480-26-1 | Selective Syk kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. bio-techne.com [bio-techne.com]
- 7. novamedline.com [novamedline.com]
- 8. fybreeds.com [fybreeds.com]
- 9. ldn.de [ldn.de]
- 10. nwlifescience.com [nwlifescience.com]
- 11. neogen.com [neogen.com]

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